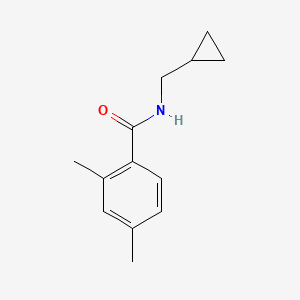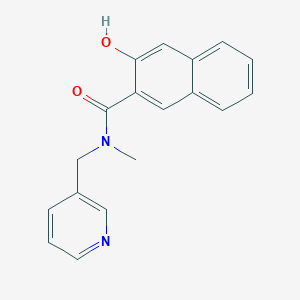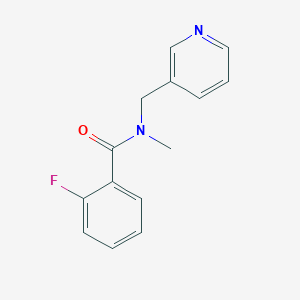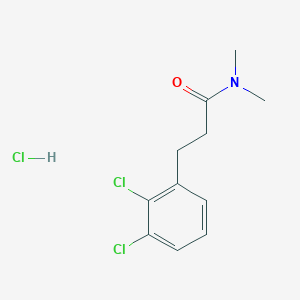
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, also known as JNJ-54175446, is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide works by selectively inhibiting the activity of CK1δ, which leads to the disruption of various cellular processes that are regulated by this protein kinase. This disruption can lead to the induction of apoptosis in cancer cells, the restoration of circadian rhythms in sleep disorders, and the prevention of neurodegeneration in Alzheimer's disease.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to induce apoptosis in cancer cells, restore circadian rhythms in sleep disorders, and prevent neurodegeneration in Alzheimer's disease. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity for CK1δ, its low toxicity profile, and its potential therapeutic applications in various diseases. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its high cost of synthesis.
将来の方向性
There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide. One possible direction is to explore its potential therapeutic applications in other diseases such as Parkinson's disease, Huntington's disease, and diabetes. Another direction is to develop more efficient and cost-effective synthesis methods for N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could lead to its widespread availability for scientific research. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide, which could provide valuable insights into the regulation of various cellular processes.
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide is a promising chemical compound that has potential applications in various fields of medicine. Its high selectivity for CK1δ, low toxicity profile, and potential therapeutic applications make it a promising candidate for further research and development. The future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide are vast, and further studies are needed to fully explore its potential applications in the field of medicine.
合成法
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide involves the reaction between N-methylcyclopropanecarboxamide and pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a one-pot three-component reaction, which yields the desired product in good yield and purity.
科学的研究の応用
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of medicine. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes such as circadian rhythms, DNA repair, and cell division. N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and sleep disorders.
特性
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(11(14)10-4-5-10)8-9-3-2-6-12-7-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDVZLNJWIISBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)




![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)


![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)



![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)